molecular formula C24H23N5O B2777276 2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide CAS No. 1396858-98-2

2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide

Cat. No.: B2777276
CAS No.: 1396858-98-2
M. Wt: 397.482
InChI Key: ZPMLRHASKBXQMY-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole group.

Scientific Research Applications

2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide has several scientific research applications:

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in cell cultures and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a pyrrole compound under controlled conditions. The reaction mixture is often refluxed in ethanol with the presence of glacial acetic acid as a catalyst . The intermediate products are then purified and further reacted to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide stands out due to its specific substitution pattern, which enhances its interaction with molecular targets involved in inflammation and neuroprotection. Its unique structure allows for selective inhibition of pathways that are not as effectively targeted by similar compounds .

Properties

IUPAC Name

2,2-diphenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)26-14-13-25-21-17-22(28-18-27-21)29-15-7-8-16-29/h1-12,15-18,23H,13-14H2,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLRHASKBXQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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